![molecular formula C16H16N6O B2462610 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2034308-98-8](/img/structure/B2462610.png)

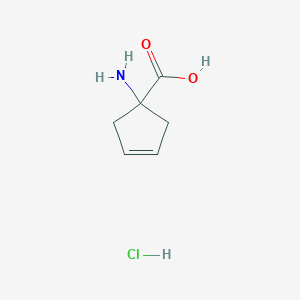

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

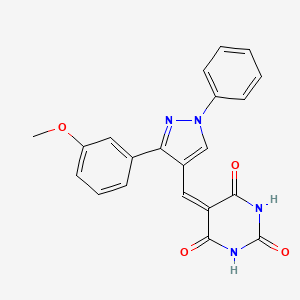

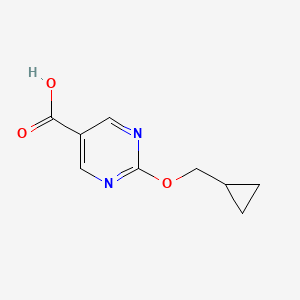

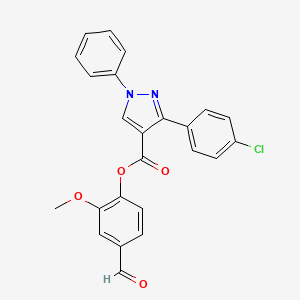

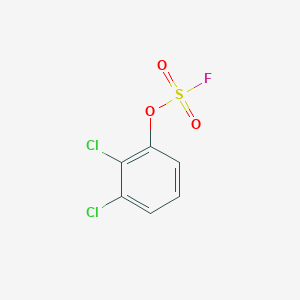

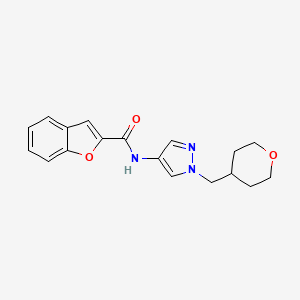

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[1,2-a]pyridine ring, the attachment of the phenyl group, and the formation of the 1,2,4-triazole ring. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromaticity of the phenyl and triazole rings, the hybridization of the nitrogen atoms, and the conformation of the tetrahydroimidazo[1,2-a]pyridine ring .Chemical Reactions Analysis

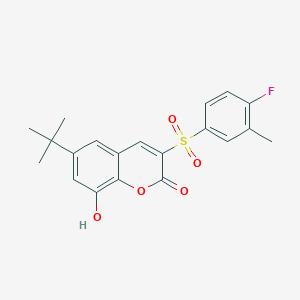

The reactivity of this compound would likely be influenced by several factors, including the electron-donating or -withdrawing nature of the substituents on the phenyl ring, the basicity of the nitrogen atoms, and the steric hindrance around the reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by factors such as its molecular structure, the presence of polar or nonpolar groups, and the strength of the intermolecular forces .Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Researchers synthesized hydrazone derivatives from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide and aromatic aldehydes. Notably, compounds 8d, 8e, and 8f exhibited excellent antibacterial activity against both Gram-negative bacteria (such as E. coli and P. aeruginosa) and Gram-positive bacteria (such as S. aureus and S. pyogenes). These findings highlight its potential as an antimicrobial agent .

Anticancer Properties

While research on this specific compound is limited, imidazole-containing derivatives have shown promise in various biological activities. Imidazoles exhibit antitumor effects, and their structural modifications could enhance their cytotoxicity. Further investigations are needed to explore the anticancer potential of this compound .

Immunostimulatory Activity

The fused imidazoline derivative (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole—levamisole—has immunostimulatory activity and is used in adjuvant therapy for patients after colorectal tumor surgery. Although not directly related to the compound , this highlights the immunomodulatory potential of imidazole-based molecules .

Other Biological Activities

Imidazo[1,2-a]pyrimidines, as a class, exhibit diverse biological effects. While more research is needed on this specific compound, other imidazole derivatives have demonstrated anticonvulsant, antidepressant, antipyretic, antiviral, and antioxidant properties. These findings suggest that exploring additional applications beyond antibacterial and anticancer effects could be worthwhile .

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit a wide variety of biological activities including anti-microbial, analgesic, antipyretic, and anti-inflammatory properties .

Mode of Action

It’s worth noting that similar compounds have been synthesized and tested for their in vitro antibacterial activity .

Biochemical Pathways

Similar compounds have shown to exhibit antimicrobial activity against various bacterial strains .

Result of Action

aureus (Gram-positive bacteria) .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-16(15-17-10-18-21-15)20-12-6-2-1-5-11(12)13-9-22-8-4-3-7-14(22)19-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,20,23)(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCUDWKHGCVJEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2462543.png)

![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)